![molecular formula C11H6BrClN2S B3037106 2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine CAS No. 439107-51-4](/img/structure/B3037106.png)
2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine
Overview
Description
“2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine” is a chemical compound with a molecular weight of 240.12 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the Suzuki–Miyaura coupling reaction is used to synthesize conjugated donor-acceptor polymers via direct C-H arylation polymerization . The reaction proceeds regioselectively at the C5 position of thiophenes, thiazoles, furans, or pyrroles .Chemical Reactions Analysis
The palladium-catalyzed direct heteroarylation of pyridyl-containing substrates proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . This approach allows access to polyheteroaromatics .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Direct Heteroarylation
The compound can be used in the direct heteroarylation of pyridyl-containing substrates . This process, catalyzed by palladium, allows the creation of polyheteroaromatics, which are interesting building blocks as (N ⁁ C)-chelate ligands . The reaction proceeds regioselectively at the C5 position of thiophenes, thiazoles, furans, or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile, or chloro on the heteroarene .
Photodynamic Water Disinfection
Meso-tetra (5-bromothiophen-2-yl) porphyrins, which can be synthesized from the compound, have potential applications in photodynamic water disinfection . This process uses light and a photosensitizing chemical substance to kill or deactivate microorganisms in water .
Optoelectronic Applications
The compound can be used in the synthesis of organic materials for optoelectronic applications . These materials, due to their unique properties, are used in devices that convert electrical signals into optical signals and vice versa .
Electrochemical Reduction
2-Bromothiophene, a related compound, has been used in the electrochemical reduction of a number of mono- and dihalothiophenes . This process occurs at carbon cathodes in dimethylformamide containing tetramethylammonium perchlorate .
Mechanism of Action
Target of Action
The compound is involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine involves its participation in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests that it may play a role in carbon–carbon bond formation .
Result of Action
The result of the action of 2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction allows the access to polyheteroaromatics which are interesting building blocks .
Safety and Hazards
Future Directions
The palladium-catalyzed direct heteroarylation of pyridyl-containing substrates, such as “2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine”, provides a promising approach for the synthesis of polyheteroaromatics . This method allows a straightforward modulation of the electron density distribution on such derivatives , which could be beneficial for various applications in the future.
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2S/c12-10-3-2-9(16-10)8-6-15-5-7(13)1-4-11(15)14-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGPYJKNIUPURR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219988 | |
Record name | 2-(5-Bromo-2-thienyl)-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine | |
CAS RN |
439107-51-4 | |
Record name | 2-(5-Bromo-2-thienyl)-6-chloroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439107-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Bromo-2-thienyl)-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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